![molecular formula C18H16F2N2O3S B2387360 N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-64-7](/img/structure/B2387360.png)
N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H16F2N2O3S and its molecular weight is 378.39. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Hybrid Compounds
Sulfonamides are recognized for their diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The development of two-component sulfonamide hybrids incorporating various organic compounds demonstrates the versatility and broad application of these molecules in medicinal chemistry. These hybrids show promising biological activities due to their complex structures and are being investigated for their potential therapeutic effects (Ghomashi et al., 2022).
Antimicrobial Activity
Several studies have focused on the synthesis of sulfonamide or phosphonic acid analogs and their evaluation for antimicrobial activity. Although not all derivatives exhibit significant activity, this research contributes to our understanding of the structure-activity relationship and the potential for developing new antimicrobial agents (Yanagisawa et al., 1973).
Anticancer Activity
Novel quinoline sulfonamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against tumor cell lines, showcasing their potential as anti-cancer agents. For example, certain derivatives displayed strong inhibitory effects on the proliferation of cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Ma & Gong, 2022).
Neuroprotective Effects
Sulfonamides have also been identified for their neuroprotective properties. For instance, analogs like NBQX act as potent inhibitors of the non-NMDA glutamate receptor, providing protection against cerebral ischemia. This highlights the potential of sulfonamide derivatives in treating neurodegenerative diseases (Sheardown et al., 1990).
Anti-Inflammatory Agents
The synthesis of sulfonamide and sulfonyl ester derivatives of quinolines has demonstrated significant anti-inflammatory potential. These compounds inhibit reactive oxygen species production, suggesting their utility as non-acidic, non-steroidal anti-inflammatory agents. Further research could lead to the development of new therapeutic options for inflammation-related conditions (Bano et al., 2020).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c19-13-4-5-16(15(20)10-13)21-26(24,25)14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLBNMIFUOEIPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.